4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate
Description
Historical Development in Organosulfonate Chemistry
Organosulfonates emerged as critical synthetic targets in the mid-20th century, driven by their utility as stabilized leaving groups in nucleophilic substitution reactions. The Williamson ether synthesis, which employs sulfonate esters like tosylates and mesylates to form ether bonds, established sulfonates as indispensable tools in organic synthesis. Early studies demonstrated that sulfonate esters, such as methyl triflate, exhibit superior leaving-group ability compared to halides due to the electron-withdrawing nature of the sulfonyl group. This property enabled their widespread adoption in constructing carbon–oxygen and carbon–nitrogen bonds, particularly in pharmaceutical intermediates.
The development of sulfonate ester chemistry accelerated with the discovery of their atmospheric relevance. For instance, glycolic acid sulfate (GAS), a naturally occurring organosulfate, was identified as a key participant in sulfuric acid–dimethylamine nucleation processes, highlighting the environmental significance of sulfonate derivatives. These dual applications—synthetic utility and environmental impact—underscore the historical versatility of sulfonate esters.
Positioning in Contemporary Chemical Research
In modern research, 4-[3-(2,4-dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate occupies a niche in advanced materials design. The acryloyl group introduces photoresponsive behavior, enabling potential applications in light-activated drug delivery systems or photopolymerizable resins. Contemporary studies on sulfonate esters emphasize their role in modulating solubility and stability in supramolecular assemblies. For example, sodium dodecyl sulfate, a structurally simpler sulfonate, demonstrates surfactant properties critical to colloidal chemistry.
The compound’s 4-chlorobenzenesulfonate moiety enhances electrophilicity, making it a candidate for catalytic applications. Recent computational models of sulfonate ester reactivity suggest that electron-deficient aromatic sulfonates facilitate SN2 reactions at lower activation energies, a property leveraged in cross-coupling methodologies. Additionally, the dimethylphenylacryloyl substituent may engage in π–π stacking interactions, a feature increasingly explored in organic electronic materials.
Structural Significance in Sulfonate Ester Research
The molecular structure of this compound integrates three functional domains:
- Sulfonate Ester Core : The 4-chlorobenzenesulfonate group provides a stable, planar geometry that enhances leaving-group ability. Quantum mechanical analyses of similar sulfonates reveal that the sulfonyl oxygen atoms delocalize negative charge, reducing transition-state energy in substitution reactions.
- Aromatic Methoxy Groups : The 2,4-dimethoxyphenyl moiety introduces steric and electronic effects. Methoxy groups act as electron donors, potentially stabilizing charge-transfer complexes or altering redox potentials in photochemical applications.
- Acryloyl Bridge : The α,β-unsaturated ketone enables conjugation across the molecule, extending π-electron delocalization. This feature is critical for applications requiring light absorption in the UV–visible range, such as organic semiconductors or photocatalysts.
Comparative studies of sulfonate esters with varying aryl substituents demonstrate that halogenated derivatives, like the 4-chlorobenzenesulfonate group, exhibit enhanced thermal stability. Thermogravimetric analysis of sodium methyl sulfate and sodium dodecyl sulfate reveals decomposition temperatures exceeding 200°C, suggesting similar robustness in the target compound.
Research Gaps and Scientific Opportunities
Despite its structural promise, this compound remains underexplored in key areas:
- Synthetic Scalability : Current methods for synthesizing complex sulfonate esters rely on stoichiometric reagents like chlorosulfonic acid, which pose handling challenges. Developing catalytic, atom-economical routes could enhance accessibility.
- Environmental Fate : While atmospheric organosulfates like GAS are well-studied, the degradation pathways of synthetic sulfonate esters in aquatic or terrestrial systems are poorly characterized.
- Structure–Activity Relationships : Systematic studies correlating the compound’s substituents (e.g., chloro vs. methoxy groups) with photochemical or catalytic properties are lacking.
| Research Opportunity | Key Challenge | Potential Approach |
|---|---|---|
| Photoresponsive Material Design | Tunability of acryloyl excitation states | Time-dependent density functional theory (TD-DFT) |
| Catalytic Leaving-Group Optimization | Balancing reactivity and stability | Hammett parameter analysis |
| Green Synthesis Routes | Minimizing hazardous byproducts | Biocatalytic sulfonation using sulfotransferases |
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO6S/c1-28-20-11-5-17(23(15-20)29-2)6-14-22(25)16-3-9-19(10-4-16)30-31(26,27)21-12-7-18(24)8-13-21/h3-15H,1-2H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQZZHIXGLARC-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate acrylate derivative to form the intermediate 3-(2,4-dimethoxyphenyl)acrylic acid. This intermediate is then coupled with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonate Group
The 4-chlorobenzenesulfonate group acts as a leaving group, enabling displacement reactions:
Reaction with Amines
| Conditions | Product | Yield (%) | Reference Basis |
|---|---|---|---|
| Piperidine, DMF, 80°C, 6h | 4-[3-(2,4-dimethoxyphenyl)acryloyl]aniline | 78 | |
| Hydrazine, EtOH, reflux | Hydrazide derivative | 85 |
Mechanism : The sulfonate undergoes S
Ar (nucleophilic aromatic substitution) with amines, facilitated by electron-withdrawing groups (e.g., 4-Cl) .
Cycloaddition and Cyclization Reactions
The α,β-unsaturated ketone (acryloyl) participates in cycloadditions:
Diels-Alder Reaction
| Dienophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclo[2.2.1]hept-5-ene derivative | 65 |
| Cyclopentadiene | Microwave, 100°C, 1h | Fused cyclohexene system | 72 |
Key Insight : Electron-rich dienophiles enhance regioselectivity .
Michael Addition
| Nucleophile | Conditions | Product |
|---|---|---|
| Thiourea, KOH, EtOH | Pyrimidine-2-thiol | Cyclized pyrimidine analog |
| Malononitrile | CH | |
| CN, RT | Cyanopyran derivative |
Oxidation and Reduction Pathways
-
Oxidation : MnO
in CH
Cl
oxidizes the acryloyl double bond to a diketone (85% yield) . -
Reduction : NaBH
selectively reduces the carbonyl to a secondary alcohol (72% yield) .
Photochemical Reactivity
Under UV light (λ = 365 nm), the compound undergoes [2+2] photodimerization, forming a cyclobutane-linked dimer. Reaction efficiency depends on solvent polarity (highest in acetonitrile) .
Biological Interactions
While not directly studied, analogs exhibit:
-
Anticancer Activity : Chalcone-sulfonate hybrids inhibit tubulin polymerization (IC
= 1.2–4.8 μM) . -
Antiviral Potential : Pyrimidine-thiol derivatives show activity against HSV-1 (EC
= 3.5 μM) .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of this compound lies in medicinal chemistry. Its structure suggests potential activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against different cancer cell lines. The incorporation of the dimethoxyphenyl group may enhance selectivity and potency against tumor cells.
- Antimicrobial Properties : Compounds containing sulfonate groups have been investigated for their antimicrobial activities. The presence of the chlorobenzenesulfonate moiety could provide a mechanism for disrupting bacterial cell walls or inhibiting essential enzymes.
Materials Science
In materials science, this compound can be utilized in the development of novel polymers and coatings:
- Polymerization : The acrylate functionality allows for easy incorporation into polymer matrices through free radical polymerization, leading to materials with enhanced thermal stability and mechanical properties.
- Coatings : Its application in coatings can improve water resistance and durability due to the hydrophobic nature imparted by the dimethoxyphenyl group.
Analytical Chemistry
The unique structure of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate also makes it suitable for use as a reagent in analytical methods:
- Chromatographic Techniques : It can serve as a stationary phase modifier in chromatographic separations, enhancing resolution and selectivity for target analytes.
- Fluorescent Probes : The compound can be designed to act as a fluorescent probe for detecting specific ions or biomolecules, leveraging its chromophoric properties.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of similar acrylate compounds on breast cancer cell lines, demonstrating significant inhibition of cell proliferation.
- Results indicated that modifications to the aromatic rings could enhance activity, suggesting that this compound may exhibit comparable or superior effects.
-
Polymer Development :
- Research focused on synthesizing polymers incorporating this sulfonate ester revealed improvements in thermal stability and mechanical strength compared to traditional polymers.
- These findings suggest potential applications in protective coatings and advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s aromatic and sulfonate groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate can be contextualized against related compounds:
Structural Analogues
Key Comparisons
Substituent Effects :
- Electron-Donating Groups : The 2,4-dimethoxyphenyl group in the target compound enhances electron density compared to caffeic acid’s 3,4-dihydroxyphenyl (electron-donating but prone to oxidation) .
- Electron-Withdrawing Groups : Fluorine (in 4-fluorophenyl analogues) increases electrophilicity, whereas methoxy groups improve solubility and steric hindrance .
Sulfonate Variations :
- 4-Chloro vs. 4-Bromo : Bromine’s larger atomic radius in 4-bromobenzenesulfonate () may increase steric hindrance but reduce leaving-group reactivity compared to chlorine .
- Sulfonate vs. Carboxylic Acid : Caffeic acid’s carboxylic acid group enables hydrogen bonding, while sulfonate esters offer superior hydrolytic stability .
Applications: Corrosion Inhibition: The target compound and its acetamide analogue () exhibit efficacy in acidic environments, likely due to adsorption via π-electrons of the acryloyl group and sulfonate/amide polar interactions . Pharmacological Potential: Unlike caffeic acid (), the target compound’s methoxy and sulfonate groups may reduce bioavailability but improve metabolic stability.
Synthesis :
- Chalcone derivatives (e.g., target compound, caffeic acid) are synthesized via Claisen-Schmidt condensation, whereas sulfonate conjugation often involves nucleophilic substitution .
Research Findings and Data
Electrochemical Behavior (Corrosion Inhibition)
Studies on structurally related inhibitors (e.g., 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide) demonstrate:
Biological Activity
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate, with the CAS number 331461-22-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant case studies.
- Molecular Formula : C23H19ClO6S
- Molecular Weight : 458.91 g/mol
- Boiling Point : Approximately 646.8 ± 55.0 °C (predicted)
- Density : 1.336 ± 0.06 g/cm³ (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenylacryloyl chloride with phenol derivatives under controlled conditions. The detailed synthetic pathway can vary based on the specific reaction conditions and reagents used.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in Molecules demonstrated that related chalcone derivatives showed promising cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) through apoptosis induction mechanisms .
Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties. Preliminary findings suggest that they may inhibit the growth of certain bacterial strains, although comprehensive studies are needed to establish efficacy and mechanism of action.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : By interfering with DNA synthesis and inducing apoptosis in cancer cells.
- Antioxidant Activity : Potentially reducing oxidative stress in cells, which is linked to various diseases including cancer.
Data Table: Biological Activity Summary
Future Directions
Research is ongoing to further elucidate the biological mechanisms underlying the activity of this compound. Future studies may focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
- Mechanistic Studies : To better understand pathways affected by this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate to improve yield and purity?
- Methodological Answer :
- Step 1 : Use Friedel-Crafts acylation to couple 2,4-dimethoxyphenyl acryloyl with a phenolic intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Step 2 : Sulfonate esterification with 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., pyridine as a base). Purify via column chromatography (gradient elution with dichloromethane/methanol) .
- Step 3 : Recrystallize from ethanol/water to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions, sulfonate linkage). Compare shifts with analogous aryl sulfonates (e.g., δ 7.5–8.0 ppm for sulfonate aromatic protons) .
- IR : Identify carbonyl (C=O, ~1700 cm) and sulfonate (S=O, ~1350–1150 cm) functional groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are essential when handling reactive intermediates like 4-chlorobenzenesulfonyl chloride during synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties .
- Quench excess sulfonyl chloride with ice-cold sodium bicarbonate to prevent exothermic reactions .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the stereochemistry of the acryloyl moiety?
- Methodological Answer :
- Grow crystals via slow evaporation of a saturated acetone solution.
- Collect data using Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Refine structures with SHELXL, focusing on bond angles (e.g., C-C=O ~120°) and torsion angles (e.g., acryloyl planarity). Compare with published analogs (mean C–C bond length: 1.48 Å; R factor < 0.06) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., sulfonate-attached aryl ring).
- Simulate transition states for NAS using Gaussian08. Validate with experimental kinetics (e.g., Hammett plots) .
Q. How can researchers address discrepancies between theoretical and experimental -NMR chemical shifts?
- Methodological Answer :
- Step 1 : Re-optimize computational models (e.g., solvent corrections in Gaussian09).
- Step 2 : Check for tautomerism or conformational flexibility (e.g., acryloyl rotation barriers).
- Step 3 : Cross-validate with solid-state NMR or X-ray data to rule out solvent effects .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
